3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone

Description

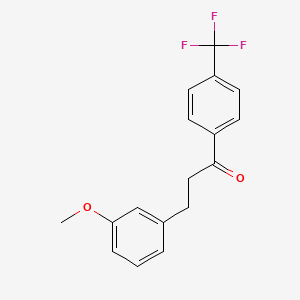

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone (CAS: 898774-96-4) is a fluorinated aromatic ketone with a molecular weight of 308.30 g/mol and a purity of 97% . Its structure features a propiophenone backbone substituted with a 3-methoxyphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the adjacent phenyl ring.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-15-4-2-3-12(11-15)5-10-16(21)13-6-8-14(9-7-13)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYHIMUQQNATTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644241 | |

| Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-00-3 | |

| Record name | 3-(3-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone typically involves the use of Grignard reagents and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 3-methoxyphenylmagnesium bromide with 4’-trifluoromethylpropiophenone under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the propiophenone structure can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-(3-methoxyphenyl)-4’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(3-methoxyphenyl)-4’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4'-Methyl-3-chloropropiophenone

This analog (listed in ) replaces the trifluoromethyl and methoxyphenyl groups with methyl and chlorine substituents. The absence of fluorine reduces electronegativity, leading to lower chemical inertness and higher reactivity in nucleophilic environments. The chlorine atom increases molecular weight (vs. CF₃) but offers distinct pharmacokinetic profiles .

3-(4-(Trifluoromethyl)phenyl)propionylamino)propionitrile

Pharmacologically Relevant Analogs

Letermovir (Molecular formula: C₂₉H₂₈F₄N₄O₄, MW: 572.55 g/mol), an antiviral drug, contains a 3-methoxyphenyl group within a piperazine-quinazoline scaffold . Unlike the target compound, letermovir’s complex structure enables specific protein binding (e.g., cytomegalovirus terminase), whereas 3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone’s simpler framework may limit bioactivity without further functionalization .

Physicochemical and Spectroscopic Properties

- Solubility: The trifluoromethyl group increases hydrophobicity, as seen in related fluorinated propiophenones . However, the 3-methoxy group may partially offset this by introducing moderate polarity .

- NMR Profiles : highlights that substituent positions (e.g., methoxy at 3- vs. 4-) cause distinct shifts in $^{13}\text{C}$-NMR spectra. For example, the 4'-trifluoromethyl group in the target compound would deshield adjacent carbons more strongly than para-substituted analogs .

Table 2: Substituent Effects on Properties

Biological Activity

3-(3-Methoxyphenyl)-4'-trifluoromethylpropiophenone, also known as a trifluoromethyl chalcone, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by various studies and case analyses.

The compound has the following chemical characteristics:

- Molecular Formula : C16H14F3O

- Molecular Weight : 292.28 g/mol

- Structure : Contains a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its biological activity.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chalcones have been documented to scavenge free radicals effectively and enhance the body's antioxidant defense mechanisms. This suggests that this compound may possess similar capabilities, potentially contributing to the prevention of oxidative stress-related diseases.

Anticancer Activity

Recent research indicates that chalcone derivatives can inhibit cancer cell proliferation. For example, a study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |

| Chalcone Derivative X | HeLa | 15.2 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. In vitro studies suggest that similar compounds can effectively inhibit the growth of various bacteria and fungi. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Efficacy : A study published in Cancer Letters demonstrated that a related chalcone derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Antioxidant Effects : Research published in Food Chemistry highlighted that chalcone derivatives improved antioxidant enzyme activities in liver tissues of rats subjected to oxidative stress, suggesting potential therapeutic applications in liver diseases.

- Antimicrobial Testing : A comparative study showed that certain chalcones exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the potential for developing new antimicrobial agents based on this scaffold.

Q & A

Q. Basic

- NMR (¹H/¹³C/¹⁹F) : Critical for confirming substituent positions and electronic environments. The ¹⁹F NMR is particularly useful for verifying the trifluoromethyl group’s presence and coupling patterns .

- HPLC-MS : Validates purity and molecular ion peaks, especially for detecting byproducts from incomplete acylation or isomerization .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

How does this compound serve as a precursor in medicinal chemistry research?

Advanced

The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a candidate for kinase inhibitor development. Researchers functionalize the ketone group via reductive amination or nucleophilic addition to create libraries for structure-activity relationship (SAR) studies. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or VEGFR .

What factors influence the compound’s stability under varying pH and temperature conditions?

Advanced

The electron-withdrawing trifluoromethyl group increases susceptibility to hydrolysis under basic conditions. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring reveal degradation pathways, such as ketone reduction or methoxy demethylation. Buffered solutions (pH 4–6) in inert atmospheres are recommended for long-term storage .

How can researchers optimize synthetic yields when scaling up production?

Advanced

Yield optimization involves:

- Catalyst Screening : Alternative Lewis acids (e.g., FeCl₃) reduce side reactions compared to AlCl₃ .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity via controlled heating .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks acyl chloride consumption to terminate reactions at optimal conversion .

How do electronic effects of substituents impact regioselectivity during acylation?

Advanced

The 3-methoxyphenyl group’s ortho/para-directing nature competes with the trifluoromethyl group’s meta-directing effect. Computational studies (DFT calculations) show that the methoxy group dominates, favoring acylation at the para position relative to itself. Steric hindrance from the trifluoromethyl group further limits undesired isomers .

What advanced analytical methods resolve structural ambiguities in derivatives?

Q. Advanced

- X-ray Crystallography : Confirms absolute configuration, especially for chiral intermediates.

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric fragments in complex mixtures .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Solvent effects (PCM models) and transition state analysis (IRC) refine reaction pathways for derivatives like β-keto esters .

How should researchers address contradictory literature data on reaction yields?

Q. Advanced

- Reproducibility Checks : Verify moisture control, catalyst purity, and solvent dryness, as trace water deactivates Lewis acids .

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, catalyst loading) identifies critical factors affecting yield .

- Byproduct Characterization : LC-MS or GC-MS identifies side products (e.g., diaryl ketones) to adjust stoichiometry .

What methodologies are used to design bioactivity assays for this compound?

Q. Advanced

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against recombinant kinases.

- Cellular Uptake Studies : Radiolabeling (³H or ¹⁴C) quantifies intracellular accumulation in cancer cell lines .

- Metabolic Stability Testing : Liver microsome assays (human/rat) assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.